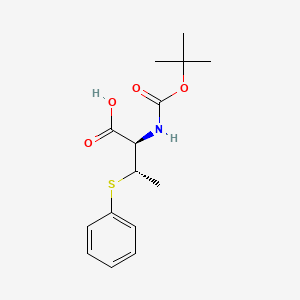

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Übersicht

Beschreibung

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a compound characterized by a unique structure with specific chirality. This molecule contains a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a phenylthio substituent. The presence of chiral centers in the (2R,3S) configuration adds to its distinctiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid generally involves the following steps:

Formation of the Amino Acid Backbone: : Starting from the appropriate precursor, the amino acid backbone is constructed through established peptide synthesis techniques, ensuring the desired chirality.

Introduction of the Phenylthio Group: : Using thiol reagents, the phenylthio group is introduced, typically through nucleophilic substitution reactions.

Boc Protection: : Finally, the tert-butoxycarbonyl group is added to protect the amino group, often using Boc anhydride in basic conditions.

Industrial Production Methods: : Large-scale production may involve optimized processes to maximize yield and purity, such as continuous flow chemistry and advanced purification techniques like chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: : Reduction reactions may target the phenylthio group, converting it to a thiol.

Substitution: : The amino and phenylthio groups are susceptible to various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Using alkylating agents or nucleophiles under mild to moderate conditions.

Major Products

Sulfoxides and Sulfones: : Products of oxidation.

Thiols: : Products of reduction.

Various Substituted Derivatives: : From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid has several research applications:

Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of novel compounds.

Biology: : Investigated for its potential role in enzyme inhibition, protein interactions, and as a building block for peptide synthesis.

Industry: : Used in the production of specialty chemicals and materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid largely depends on its chemical environment and the target it interacts with:

Molecular Targets: : These may include enzymes, receptors, or proteins that the compound can inhibit or modulate.

Pathways Involved: : The compound may affect biochemical pathways related to amino acid metabolism, protein synthesis, or signaling.

Vergleich Mit ähnlichen Verbindungen

Comparing Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid with other similar compounds highlights its uniqueness:

Similar Compounds: : Boc-(2S,3R)-2-amino-3-(phenylthio)-butanoic acid, other Boc-protected amino acids with different substituents.

Uniqueness: : The specific (2R,3S) configuration and the presence of the phenylthio group make it distinct in terms of reactivity and potential applications. Similar compounds might differ in their chirality, leading to different biochemical interactions and properties.

There you have it: a deep dive into this compound. Chemistry never ceases to fascinate, does it?

Biologische Aktivität

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid, also known by its CAS number 1217617-93-0, is a non-proteinogenic amino acid derivative. Its unique structure and functional properties have garnered interest in various fields, particularly in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, highlighting its potential applications and mechanisms of action based on diverse research findings.

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

Synonyms: BOC-ALLO-(S)-BENZYL-BETA-METHYL-L-CYS, BOC-ALLO-(S)-PHENYL-BETA-METHYL-L-CYS

| Property | Value |

|---|---|

| CAS Number | 1217617-93-0 |

| Molecular Formula | C15H21NO4S |

| Molecular Weight | 311.4 g/mol |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that modified peptides containing this compound showed potent antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these peptides ranged from 1 to 8 µM, showcasing their effectiveness even against antibiotic-resistant strains .

The mechanism underlying the antimicrobial activity of this compound appears to involve membrane permeabilization. In experiments with Escherichia coli, rapid permeabilization of the outer and cytoplasmic membranes was observed, leading to a significant decrease in colony-forming units within minutes. Conversely, the permeabilization of Staphylococcus aureus was slower but eventually resulted in substantial bacterial inactivation .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the peptides incorporating this compound are effective against bacteria, they exhibit low cytotoxicity against normal and transformed cell lines at concentrations within the MIC range. This suggests a favorable therapeutic window for potential applications in clinical settings .

Case Study 1: Peptide Design and Testing

In a study aimed at developing new antimicrobial peptides, researchers synthesized various analogs incorporating this compound. These peptides were subjected to rigorous testing for their antibacterial properties. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Case Study 2: Screening for Antibiotic Activity

A combinatorial library approach was employed to screen for novel antibiotic compounds based on this compound derivatives. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

Eigenschaften

IUPAC Name |

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIQBZERDZIIX-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.